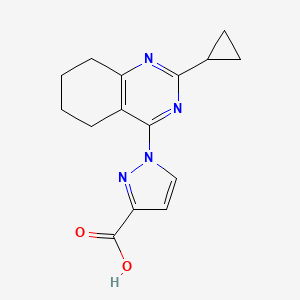
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tetrahydroquinazoline ring, and a pyrazole carboxylic acid moiety.
準備方法
The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrahydroquinazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with aldehydes, ketones, or amines to form various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine: This compound has a similar tetrahydroquinazoline ring but differs in the presence of a piperidine group instead of a pyrazole carboxylic acid moiety.
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid: This compound also contains a tetrahydroquinazoline ring but has a pyrrolidine group instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H16N4O2 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H16N4O2/c20-15(21)12-7-8-19(18-12)14-10-3-1-2-4-11(10)16-13(17-14)9-5-6-9/h7-9H,1-6H2,(H,20,21) |
InChIキー |
FGMFUOKULOFENI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4C=CC(=N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















